molecular formula C41H36N2 B115476 Dmfl-tpd CAS No. 143886-11-7

Dmfl-tpd

Cat. No.: B115476
CAS No.: 143886-11-7
M. Wt: 556.7 g/mol
InChI Key: YUBXDAMWVRMLOG-UHFFFAOYSA-N
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Description

DMFL-TPD, with the chemical name N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluorene, is a high-purity organic electronic material characterized by its molecular formula C41H36N2 and a molecular weight of 556.74 g/mol . This compound is supplied as a white to light yellow powder or crystal and is available in both sublimed (>99%) and unsublimed (>98%) grades to meet specific research requirements . Its key applications are in the field of organic light-emitting diode (OLED) research and development, where it is primarily utilized as a hole transport material . In multilayer OLED devices, this compound functions within the optimized structure to facilitate efficient hole transport, contributing to the device's overall efficiency and stability . The compound exhibits a UV absorption maximum at 376 nm and a photoluminescence (PL) peak at 401 nm when measured in tetrahydrofuran (THF) . It also demonstrates high thermal stability, with a thermal gravimetric analysis (TGA) showing negligible weight loss at temperatures above 290°C, making it suitable for thermal evaporation processes in device fabrication . This product is intended for research and development purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-bis(3-methylphenyl)-2-N,7-N-diphenylfluorene-2,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H36N2/c1-29-13-11-19-33(25-29)42(31-15-7-5-8-16-31)35-21-23-37-38-24-22-36(28-40(38)41(3,4)39(37)27-35)43(32-17-9-6-10-18-32)34-20-12-14-30(2)26-34/h5-28H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXDAMWVRMLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C4(C)C)C=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC(=C7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H36N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20572451
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677350-83-3
Record name 9,9-Dimethyl-N~2~,N~7~-bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20572451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Dmfl Tpd and Structural Analogues

Advanced Synthetic Routes to DMFL-TPD (9,9-dimethyl-N2,N7-diphenyl-N2,N7-di-m-tolyl-9H-fluorene-2,7-diamine)

The synthesis of this compound and its derivatives predominantly relies on modern cross-coupling reactions, with the Buchwald-Hartwig amination being a cornerstone technique. tcichemicals.comwikipedia.org This palladium-catalyzed reaction provides an efficient means to form the crucial carbon-nitrogen (C-N) bonds that define the structure of these triarylamine-based materials. libretexts.org

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound commences with the preparation of key precursors. A central intermediate is the 2,7-dihalogenated-9,9-dimethylfluorene, typically 2,7-dibromo-9,9-dimethylfluorene. The synthesis of this precursor often starts from fluorene (B118485) itself. nih.gov One common route involves the dinitration of fluorenone, followed by reduction of the nitro groups to amines, and subsequent Sandmeyer reaction to introduce the bromo substituents. The fluorenone is then alkylated at the C9 position to introduce the two methyl groups. nih.gov An alternative approach involves the direct bromination of 9,9-dimethylfluorene.

The second key set of precursors are the secondary diarylamines, in this case, N-phenyl-m-tolylamine. These are typically synthesized through the Ullmann condensation or, more commonly, via a palladium-catalyzed cross-coupling reaction between an aniline (B41778) and an aryl halide.

Once the precursors are in hand, the final assembly of this compound is achieved through a double Buchwald-Hartwig amination. This involves the coupling of two equivalents of N-phenyl-m-tolylamine with one equivalent of 2,7-dibromo-9,9-dimethylfluorene.

Optimization of Reaction Conditions and Yields for this compound Derivatives

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For the synthesis of fluorene-based diamines like this compound, a variety of palladium sources can be employed, including Pd(OAc)₂, Pd₂(dba)₃, and palladium pre-catalysts. tcichemicals.comresearchgate.net The selection of the phosphine (B1218219) ligand is critical, with bulky, electron-rich ligands such as XPhos, SPhos, and RuPhos often providing superior results in terms of reaction rate and yield. kaust.edu.sa

The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) being commonly used to facilitate the deprotonation of the amine. libretexts.orgchemrxiv.org Solvents typically employed for these reactions are anhydrous and aprotic, such as toluene (B28343), xylene, or dioxane.

Optimization studies for similar fluorene-based diamines have shown that reaction temperatures typically range from 80 to 120 °C, with reaction times varying from a few hours to 24 hours. High yields, often exceeding 80-90%, can be achieved under optimized conditions. researchgate.net

Rational Design Principles for Fluorene-Based Diamine Structures in Organic Electronics

The design of fluorene-based diamines like this compound is guided by the need to achieve specific electronic and physical properties that enhance the performance of organic electronic devices. researchgate.net

Elucidating Structure-Performance Relationships in Organic Hole-Transporting Materials

The performance of a hole-transporting material (HTM) is intrinsically linked to its molecular structure. Key properties that are tailored through molecular design include:

Glass Transition Temperature (T_g): A high T_g is crucial for the morphological stability of the amorphous thin films used in OLEDs, preventing crystallization and ensuring device longevity. The rigid fluorene core and the bulky triarylamine substituents in this compound contribute to a relatively high T_g. rsc.org

Ionization Potential (HOMO Level): The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the adjacent perovskite or the work function of the anode to ensure efficient hole injection and transport. The electron-donating nature of the diarylamino groups can be tuned to modulate the HOMO level. nih.govacs.org

Hole Mobility: High hole mobility is essential for efficient charge transport and to reduce resistive losses in the device. The degree of π-conjugation and the intermolecular packing in the solid state significantly influence hole mobility. The planar fluorene unit can facilitate π-π stacking, which is beneficial for charge transport. nih.govacs.org

PropertyImportance in Organic ElectronicsInfluence of Molecular Structure
Glass Transition Temperature (T_g) Ensures morphological stability of thin films, leading to longer device lifetime.Increased by rigid molecular cores (e.g., fluorene) and bulky substituents.
Ionization Potential (HOMO Level) Determines the efficiency of hole injection from the anode or perovskite layer.Tuned by the electron-donating or -withdrawing nature of the substituents on the amine groups.
Hole Mobility Facilitates efficient transport of positive charge carriers through the material.Influenced by π-conjugation, molecular planarity, and intermolecular packing.

Design of this compound Analogues for Tailored Optoelectronic Functionality

Building upon the core structure of this compound, researchers have designed numerous analogues to fine-tune its properties for specific applications. Strategies include:

Modification of the Aryl Substituents: Replacing the m-tolyl groups with other electron-donating or electron-withdrawing groups can precisely control the HOMO level and solubility. For instance, introducing methoxy (B1213986) groups can raise the HOMO level. ntu.edu.tw

Variation of the Alkyl Groups at the C9 Position: Changing the methyl groups on the fluorene core to longer or more branched alkyl chains can improve solubility and influence thin-film morphology.

Introduction of Cross-linkable Moieties: Incorporating polymerizable groups, such as vinyl or styryl units, allows for the formation of robust, solvent-resistant hole-transporting layers through thermal or photochemical cross-linking. nih.govrsc.org This is particularly advantageous for the fabrication of multi-layer devices.

Sustainable and Scalable Synthetic Approaches for this compound Production

The widespread adoption of organic electronics necessitates the development of sustainable and cost-effective manufacturing processes for key materials like this compound. nih.gov Current research focuses on several key areas:

Greener Solvents and Catalysts: Efforts are underway to replace hazardous solvents like toluene and xylene with more environmentally benign alternatives. The development of highly active catalysts that can operate at lower temperatures and with lower catalyst loadings also contributes to a greener process. nih.gov

Atom Economy: Synthetic routes are being designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Domino reactions, where multiple bond-forming events occur in a single pot, are a promising strategy in this regard. manchester.ac.uk

Scalable Synthesis: Transitioning from laboratory-scale synthesis to industrial production presents significant challenges. Process optimization, including reaction concentration, purification methods, and reactor design, is crucial for achieving scalable and cost-effective manufacturing of high-purity hole-transporting materials. manchester.ac.uk The development of chromatography-free purification methods is a key goal for large-scale production. nih.gov

Table of Compounds

AbbreviationFull Chemical Name
This compound 9,9-dimethyl-N2,N7-diphenyl-N2,N7-di-m-tolyl-9H-fluorene-2,7-diamine
Pd(OAc)₂ Palladium(II) acetate
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl
NaOtBu Sodium tert-butoxide
LiHMDS Lithium bis(trimethylsilyl)amide

Spectroscopic and Computational Elucidation of Dmfl Tpd Electronic Structures

Advanced Spectroscopic Techniques for DMFL-TPD Electronic Characterization

Advanced spectroscopic methods are indispensable for probing the excited-state dynamics and photophysical behavior of organic molecules like this compound. These techniques provide critical insights into the fundamental processes of light absorption, energy transfer, and emission.

Absorption and Emission Spectroscopy for this compound Photophysics

The investigation of a material's photophysics begins with the analysis of its absorption and emission spectra. For fluorene-based compounds, which are known for their high solubility and significant energy band gaps, these measurements are crucial. The absorption spectrum reveals the wavelengths of light the molecule can absorb to transition to an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule relaxes from the excited state back to the ground state.

Transient Absorption and Time-Resolved Emission Studies of this compound

To gain a deeper understanding of the excited-state dynamics, transient absorption and time-resolved emission spectroscopies are employed. Transient absorption spectroscopy is a powerful pump-probe technique that monitors the evolution of excited states on timescales ranging from femtoseconds to nanoseconds. mdpi.com This method allows for the direct observation of processes such as intersystem crossing, internal conversion, and charge transfer.

Theoretical and Computational Studies of this compound

In conjunction with experimental techniques, theoretical and computational chemistry offers a powerful lens through which to examine the electronic structure and properties of this compound at the molecular level.

Quantum Chemical Calculations of Electronic States and Energy Level Alignment

Quantum chemical calculations are instrumental in predicting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). epfl.chtue.nlnih.gov The alignment of these energy levels with those of other materials in an OLED stack is critical for efficient charge injection, transport, and recombination. For a hole transport material like this compound, a HOMO level that is well-matched with the work function of the anode is essential for minimizing the hole injection barrier. mdpi.com

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications for this compound

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic structure of organic molecules. DFT calculations can provide optimized molecular geometries, electron density distributions, and orbital energies. Time-Dependent DFT (TD-DFT) extends this methodology to the study of excited states, enabling the prediction of absorption and emission spectra. For a molecule like this compound, TD-DFT can elucidate the nature of the electronic transitions, identifying them as localized excitations or charge-transfer states, which is crucial for understanding its photophysical behavior. While specific DFT and TD-DFT studies on this compound are not widely reported, the methodologies are well-established for this class of materials.

Molecular Dynamics Simulations for Intermolecular Interactions and Solid-State Packing

The performance of this compound in a solid-state device is not only governed by its intramolecular properties but also by how the molecules pack together in a thin film. Molecular dynamics (MD) simulations can provide insights into the intermolecular interactions and the resulting solid-state morphology. These simulations model the movement of atoms and molecules over time, allowing for the prediction of properties such as film density, amorphous versus crystalline nature, and the pathways for charge transport between adjacent molecules. The steric hindrance introduced by the methyl groups on the fluorene (B118485) core of this compound is expected to influence its packing and, consequently, its charge transport properties.

Mechanisms of Exciton (B1674681) Formation, Energy Transfer, and Intersystem Crossing in this compound Systems

The performance of organic electronic devices hinges on the complex interplay of excited state dynamics. In materials like this compound, understanding the formation of excitons, their subsequent energy transfer, and the transitions between different spin states is crucial for optimizing device efficiency.

Singlet and Triplet Exciton Dynamics within this compound

Upon electrical or photo-excitation in an organic semiconductor, singlet (S₁) and triplet (T₁) excitons are formed. In fluorescent materials, only the decay of singlet excitons is radiatively allowed, limiting the internal quantum efficiency. However, in phosphorescent and thermally activated delayed fluorescence (TADF) materials, triplet excitons can also contribute to light emission.

For the deuterated analogue DMFLTPD-d36, research has demonstrated its capability to exhibit room-temperature phosphorescence (RTP). researchgate.netresearchgate.net This indicates that triplet excitons in this system have a significant lifetime and can undergo radiative decay. Specifically, a phosphorescence lifetime (τp) of 0.61 seconds was observed for DMFLTPD-d36 when co-deposited in a CzSte host matrix. researchgate.net In an OLED device structure, this lifetime was measured to be 0.39 seconds, accompanied by a green afterglow. researchgate.net This long lifetime is indicative of a relatively stable triplet state.

The dynamics of these excitons, including their diffusion and interaction, are critical. While specific exciton diffusion lengths for this compound are not documented, these parameters are essential for determining the probability of an exciton reaching an emissive site or a quenching site.

Intersystem Crossing (ISC) Processes and Spin-Forbidden Transitions in this compound

Intersystem crossing (ISC) is a spin-forbidden transition between electronic states of different spin multiplicity, for instance, from a singlet excited state (S₁) to a triplet excited state (T₁). The reverse process is known as reverse intersystem crossing (rISC). The efficiency of these processes is governed by the strength of spin-orbit coupling (SOC).

The observation of strong phosphorescence from DMFLTPD-d36 suggests that the ISC process from the singlet to the triplet manifold is relatively efficient. researchgate.netresearchgate.net For a molecule to be an effective phosphorescent emitter, the rate of ISC must be competitive with the rate of fluorescence and non-radiative decay from the singlet state.

Conversely, for materials exhibiting TADF, a small energy gap between the S₁ and T₁ states (ΔEST) is crucial to facilitate efficient rISC. justia.com While it is not explicitly stated that this compound is a TADF material, its use in OLEDs alongside host materials suggests that efficient harvesting of triplet excitons is a key consideration. justia.comgoogle.compatentcut.com

Host-Guest Interactions and Energy Transfer Pathways in this compound Blends

In many OLED applications, an emissive dopant (guest) is dispersed within a host matrix. This architecture allows for the tuning of emission color and can improve device efficiency and stability. The energy transfer from host to guest can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.

FRET is a long-range, non-radiative process that transfers energy from a singlet excited state of a donor (host) to an acceptor (guest). Dexter energy transfer is a short-range process that can transfer both singlet and triplet energy and requires orbital overlap between the donor and acceptor.

In systems utilizing this compound as an emitter, the host material is chosen to have higher singlet and triplet energy levels to ensure efficient energy transfer to the this compound guest and to prevent the quenching of excitons on the host. researchgate.net For instance, in the study of DMFLTPD-d36, CzSte was used as a host. researchgate.net The rigid steroid moiety of CzSte is proposed to create a rigid host matrix that suppresses non-radiative decay pathways of the guest molecules, thereby enhancing phosphorescence. researchgate.net This highlights the critical role of the host environment in modulating the photophysical properties of the guest.

The following table summarizes the reported phosphorescence lifetime data for the deuterated analogue of this compound.

CompoundHost MatrixPhosphorescence Lifetime (τp)
DMFLTPD-d36CzSte0.61 s researchgate.net
DMFLTPD-d36OLED Device0.39 s researchgate.net

Performance and Application Research of Dmfl Tpd in Optoelectronic Devices

DMFL-TPD as a Hole-Transporting Layer (HTL) Material in Organic Light-Emitting Diodes (OLEDs)

The efficiency of hole injection from the anode (typically Indium Tin Oxide, ITO) to the HTL is another crucial factor. This is largely governed by the energy level alignment between the work function of the anode and the Highest Occupied Molecular Orbital (HOMO) of the HTL material. A smaller energy barrier facilitates more efficient injection. For TPD, the HOMO level is reported to be around -5.50 eV. mdpi.com Strategic chemical modifications to the TPD structure can tune this energy level. For example, the introduction of electron-donating groups can raise the HOMO level, thereby reducing the hole injection barrier from ITO (work function ~-4.80 eV). mdpi.com

Table 1: Comparison of Hole Mobility and HOMO Levels for TPD and a Derivative

CompoundHole Mobility (cm² V⁻¹ s⁻¹)HOMO Level (eV)
TPD~1 x 10⁻⁴-5.50
2M-DDF4.65 x 10⁻⁴-5.19

This table presents data for TPD and a related derivative to illustrate the impact of chemical modification on key HTL properties. Specific data for this compound is not available in the reviewed literature.

Optimizing the interface between the anode and the HTL, and between the HTL and the emissive layer, is critical for maximizing device performance. Interfacial engineering aims to reduce charge injection barriers and improve charge balance within the device. While specific studies on interfacial engineering with this compound are not available, general principles can be applied. The use of a thin interlayer or surface modification of the anode can improve the energetic alignment and promote better adhesion and morphological stability of the subsequent organic layers. The choice of the HTL material itself is a form of interfacial engineering, as its energy levels dictate the efficiency of hole injection and transport.

This compound as an Emitter in Advanced Electroluminescent Devices

In addition to their role as charge transporters, some TPD derivatives have shown promise as light-emitting materials. The wide bandgap of TPD (around 3.2 eV) allows for blue-violet emission. researchgate.net This section explores the potential of this compound as an emitter in electroluminescent devices.

A particularly interesting area of research is the development of materials exhibiting afterglow and persistent room-temperature phosphorescence (RTP). RTP is a phenomenon where a material continues to emit light for a noticeable duration after the excitation source is removed. This occurs due to the slow radiative decay of triplet excitons. Achieving efficient RTP in purely organic molecules is challenging but has been demonstrated in certain systems, often involving specific molecular packing or the presence of heavy atoms to enhance intersystem crossing. rsc.orgnih.gov

While there is no direct evidence of RTP in this compound from the reviewed literature, studies on other organic molecules show that structural modifications can induce or enhance this property. For example, some carbazole (B46965) derivatives have been shown to exhibit ultralong RTP with lifetimes exceeding one second. mdpi.com The afterglow duration of a guest-host system using 2M-DDF as the guest molecule was reported to be 10 seconds, significantly longer than the 4 seconds observed with TPD as the guest. mdpi.com This suggests that the molecular structure of the TPD derivative plays a crucial role in its ability to participate in and influence afterglow phenomena.

Device Architecture Design and Optimization with this compound

The performance of optoelectronic devices is intrinsically linked to their architecture. The strategic placement and interaction of different material layers are crucial for achieving desired characteristics such as high efficiency, low operating voltage, and long operational stability. This compound, with its fluorene (B118485) core and triarylamine moieties, is primarily utilized as a hole transport layer (HTL) in these architectures.

Organic Light-Emitting Diodes (OLEDs) are typically fabricated as multi-layer structures to optimize charge injection, transport, and recombination processes. In such a device, the HTL plays a critical role in facilitating the transport of holes from the anode to the emissive layer while blocking the passage of electrons from the emissive layer to the anode. This confinement of charge carriers within the emissive layer enhances the probability of radiative recombination, thereby improving the device's efficiency.

This compound is a derivative of the widely used hole transport material N,N′-bis(3-methylphenyl)-N,N′-bis(phenyl)benzidine (TPD), featuring a 9,9-dimethylfluorene core. This structural modification is intended to enhance the material's thermal stability and morphological robustness without compromising its hole-transporting capabilities. The fluorene group is known to increase the glass transition temperature (Tg) of the material, which is crucial for preventing the deformation of the thin films under the heat generated during device operation.

While specific performance data for OLEDs incorporating this compound is not extensively available in publicly accessible literature, the performance of devices using structurally similar fluorene-containing TPD derivatives provides valuable insights. A study comparing various TPD derivatives with fluorene modifications in a double-layer OLED structure with tris(8-hydroxyquinolinato) aluminum (Alq3) as the emissive and electron transport layer highlights the impact of the HTL on device performance. researchgate.net For instance, a device using a TPD derivative as the HTL can achieve a maximum luminance of 9813 cd/m² and a turn-on voltage of 3.4 V. researchgate.net Another study on a solution-processed OLED with a fluorenyl-based HTM, 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF), which is structurally analogous to this compound, demonstrated a significant improvement in performance compared to a standard TPD-based device. The 2M-DDF-based device achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, which was nearly five times higher than the TPD-based device. mdpi.com This enhancement is attributed to the better energy level alignment with the anode and improved hole injection. mdpi.com

Based on these findings, it can be inferred that an OLED with a structure of ITO/DMFL-TPD/Emissive Layer/Electron Transport Layer/Cathode would exhibit promising performance characteristics. The high hole mobility and suitable Highest Occupied Molecular Orbital (HOMO) energy level of this compound would facilitate efficient hole injection from the anode and transport to the emissive layer.

Table 1: Performance Comparison of OLEDs with Different Hole Transport Materials

Hole Transport MaterialMaximum Luminance (cd/m²)Turn-on Voltage (V)Maximum Luminous Efficiency (lm/W)Reference
TPD98133.40.52 researchgate.net
TPF-OMe28804.10.14 researchgate.net
TPF20684.80.12 researchgate.net
TPF-F25154.40.34 researchgate.net
2M-DDF21,4123.8Not Reported mdpi.com

This table presents data for TPD and its fluorene-based derivatives to provide a comparative context for the expected performance of this compound.

The choice of electrode materials is another critical factor that significantly influences the performance of optoelectronic devices. The electrodes are responsible for injecting charge carriers (holes and electrons) into the organic layers, and their properties, particularly their work functions, must be carefully selected to ensure efficient charge injection.

Anode Materials: The anode is the hole-injecting electrode, and for applications requiring light emission through this electrode (bottom-emitting OLEDs), it must be transparent. The most commonly used anode material is Indium Tin Oxide (ITO) due to its high transparency and conductivity. The work function of ITO is typically in the range of 4.5-4.8 eV. For efficient hole injection into the HTL, the work function of the anode should be closely matched with the HOMO level of the HTL. This compound, being a TPD derivative, is expected to have a HOMO level in the range of 5.3-5.5 eV. The energy barrier for hole injection from ITO to this compound can be reduced by introducing a hole injection layer (HIL) between the anode and the HTL, or by surface treatment of the ITO.

Cathode Materials: The cathode is the electron-injecting electrode. For efficient electron injection, the work function of the cathode should be as low as possible to match the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent electron transport layer. Common cathode materials include metals like aluminum (Al), calcium (Ca), and magnesium (Mg), often used in combination with a thin layer of a low work function material like lithium fluoride (B91410) (LiF) to enhance electron injection. For transparent or top-emitting OLEDs, thin, semi-transparent layers of metals or transparent conductive oxides can be used as the cathode.

The favorable electronic and morphological properties of this compound make it a promising candidate for other organic optoelectronic technologies beyond OLEDs, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Organic Photovoltaics (OPVs): In OPV devices, the HTL facilitates the extraction of holes from the photoactive layer to the anode. The requirements for an HTL in an OPV are similar to those in an OLED: high hole mobility and good energy level alignment with the adjacent layers. The broad absorption spectrum and high power conversion efficiency of OPVs can be enhanced by using appropriate HTLs.

Research on push-pull organic semiconductors incorporating a bis-dimethylfluorenyl amino benzo[b]thiophene donor has shown promising results in solution-processed small molecule organic solar cells. researchgate.net A device using one such material achieved a power conversion efficiency of 3.22%, with a short-circuit current of 9.64 mA/cm², a fill factor of 0.42, and an open-circuit voltage of 0.80 V. researchgate.net This suggests that the dimethylfluorene amine moiety, which is a key structural component of this compound, is effective in facilitating charge transport in a photovoltaic device. Therefore, this compound could potentially be used as an efficient HTL in OPV architectures, contributing to improved device performance.

Organic Field-Effect Transistors (OFETs): In an OFET, the organic semiconductor layer is the channel through which charge carriers move from the source to the drain electrode, modulated by the gate voltage. For a p-type OFET, the organic semiconductor must have good hole mobility. The charge carrier mobility of the material directly impacts the switching speed and on-current of the transistor.

While specific studies on the use of this compound in OFETs are limited, the general characteristics of fluorene-based and TPD-based materials suggest its potential. The rigid and planar structure of the fluorene core can promote intermolecular π-π stacking, which is beneficial for charge transport. The high hole mobility observed in TPD and its derivatives makes them suitable candidates for the active layer in p-type OFETs. Therefore, it is plausible that this compound would exhibit good field-effect mobility and could be used to fabricate efficient p-channel OFETs for applications in flexible electronics and sensors. The fabrication and characterization of OFETs involve depositing the organic semiconductor onto a substrate with source, drain, and gate electrodes and then measuring the current-voltage characteristics to determine key parameters like mobility and the on/off ratio. rug.nl

Stability and Degradation Mechanisms of Dmfl Tpd in Device Environments

Photostability and Thermal Stability Investigations of DMFL-TPD Thin Films

The intrinsic stability of the materials used in thin-film devices underpins their operational lifetime. For hole transport materials like this compound, both photostability and thermal stability are paramount.

Photostability: The absorption of photons, particularly in the ultraviolet (UV) range, can lead to the excitation of molecules to higher energy states, from which they can undergo irreversible chemical reactions, leading to degradation. For a related compound, N,N'-bis(3-methylphenyl)-N,N'-dyphenylbenzidine (TPD), exposure to UV irradiation has been shown to influence its physical properties. While the fundamental molecular structure observed through FTIR remains stable, significant changes in photoluminescence and surface morphology have been reported. A study on TPD-based distributed feedback lasers indicated that a resonator structure could offer protection against photo-oxidation when the device is illuminated with pulsed UV light, suggesting that the intrinsic photostability of the TPD chromophore is a concern. google.com Given the structural similarities, it is plausible that this compound exhibits comparable behavior, where the fluorene (B118485) core and triphenylamine (B166846) moieties are susceptible to photodegradation, potentially through bond cleavage or cross-linking reactions upon prolonged exposure to high-energy photons.

Thermal Stability: The thermal stability of a material is often assessed by thermogravimetric analysis (TGA), which measures weight loss as a function of temperature, and differential scanning calorimetry (DSC), which identifies thermal transitions like the glass transition temperature (Tg). google.com For amorphous organic materials used in OLEDs, a high Tg is crucial to prevent morphological changes, such as crystallization, at elevated operating temperatures, which can lead to device failure. Research on fluorene-based hole transporting materials has shown that the incorporation of a fluorene unit can lead to high thermal stability, with decomposition temperatures (Td, typically defined as the temperature at which 5% weight loss occurs) often exceeding 400°C. For instance, novel fluorene/indole-based hole transport materials exhibit excellent thermal stabilities with 5% weight loss occurring at temperatures between 409–456 °C. The rigid fluorene core in this compound is expected to contribute to a high Tg, promoting the formation of a stable amorphous film. The methyl groups on the fluorene and tolyl moieties can also enhance solubility and prevent close packing, further inhibiting crystallization.

Property Expected Performance for this compound (inferred from analogs) Significance
Photostability Susceptible to degradation under prolonged UV exposure, similar to other TPD-based materials.Affects operational lifetime in light-emitting and photovoltaic devices.
Thermal Stability High decomposition temperature (likely >400°C) and high glass transition temperature.Ensures morphological stability of the thin film at device operating temperatures, preventing crystallization and short-circuits.

Degradation Pathways in Operational Optoelectronic Devices Utilizing this compound

The degradation of a device is a complex interplay of intrinsic material stability and extrinsic factors related to the device architecture and operating environment.

Environmental Factors Influencing this compound Device Lifetime

The operational lifetime of devices incorporating organic materials like this compound is significantly influenced by environmental factors, primarily oxygen and moisture.

Oxygen: The presence of oxygen, especially in combination with light (photo-oxidation), can lead to the formation of reactive oxygen species that can attack the organic molecules. For perovskite solar cells, which often utilize hole transport layers, isolating the device from oxygen has been shown to be critical for achieving long-term operational stability. It is reasonable to assume that the amine groups in this compound are susceptible to oxidation, which would lead to the formation of charge traps and quenching sites, thereby reducing device efficiency and lifetime.

Moisture: Water can act as a catalyst for various degradation reactions and can also facilitate the corrosion of electrodes. The ingress of moisture into an organic device can lead to the delamination of layers and the formation of non-emissive "dark spots" in OLEDs. While specific data on this compound is unavailable, studies on perovskite solar cells have highlighted the detrimental effect of humidity on device stability.

Effective encapsulation is a primary strategy to mitigate the impact of these environmental factors, preventing the ingress of oxygen and moisture into the sensitive organic layers.

Mechanistic Studies of this compound Chemical and Morphological Degradation

Chemical Degradation: The chemical degradation of hole transport materials in operational devices often involves electrochemical reactions. In OLEDs, the hole transport layer is subjected to a constant flow of holes and may also be exposed to electrons that leak from the emissive layer. This can lead to the formation of unstable radical ions. For triphenylamine-based materials, degradation can occur through the cleavage of C-N bonds or the formation of dimers and other aggregates. While specific degradation products of this compound have not been detailed in the literature, mass spectrometry is a powerful tool for identifying such products in aged devices. The decomposition of related organolithium compounds in the presence of certain additives has been shown to proceed via reverse ring-opening reactions, indicating potential complex degradation pathways for organic molecules in device environments.

Morphological Degradation: The morphology of the this compound thin film is critical for efficient charge transport. As mentioned, a key aspect of fluorene-based materials is their ability to form stable amorphous films. However, under thermal stress or due to electrochemical reactions, morphological changes can occur. Crystallization of the hole transport layer can create grain boundaries that impede charge transport and can even lead to the formation of electrical shorts, causing catastrophic device failure. Techniques such as Atomic Force Microscopy (AFM) are used to study the surface morphology of thin films and can reveal changes such as increased roughness or the formation of crystalline domains upon aging.

Strategies for Enhancing the Long-Term Stability of this compound-Based Devices

Improving the operational lifetime of devices that utilize this compound involves both material-level and device-level strategies.

Molecular Design: The inherent stability of this compound can be influenced by its molecular structure. The fluorene core and the triphenylamine side groups are key to its electronic and physical properties. Further modifications, such as the introduction of bulky side groups, can enhance morphological stability by sterically hindering crystallization. Cross-linkable moieties can also be incorporated into the molecular structure, which, upon thermal or photo-initiation, form a robust, insoluble network that is more resistant to morphological changes and solvent attack during the fabrication of subsequent layers.

Device Engineering: Optimizing the device architecture can significantly enhance stability. This includes:

Interlayers: The introduction of thin interlayer materials at the interfaces of the hole transport layer can improve charge injection and block excitons from reaching and degrading the HTL.

Doping: Doping the hole transport layer with a small amount of another material can sometimes improve conductivity and stability.

Encapsulation: As previously discussed, robust encapsulation is essential to protect the device from oxygen and moisture. This is a critical factor for achieving the long-term stability required for commercial applications.

Control of Operating Conditions: The degradation of optoelectronic devices is often accelerated at high brightness and high temperatures. Operating devices within recommended parameters can significantly extend their lifetime.

Advanced Research Methodologies for Dmfl Tpd Analysis

Characterization Techniques for DMFL-TPD Thin Films and Device Structures

The performance of devices incorporating this compound is intrinsically linked to the quality of the thin films. The morphology, structure, and optical characteristics of these films are interrogated using a suite of high-resolution analytical techniques.

Surface analytical probes are essential for revealing the nanoscale topography and chemical nature of this compound surfaces.

Scanning Tunneling Microscopy (STM) provides real-space images of conductive surfaces with atomic resolution. washington.edu For this compound, which is a semiconductor, STM can be employed to study the electronic properties of its thin films, particularly when deposited on a conductive substrate. The technique relies on the quantum tunneling current between a sharp metallic tip and the sample surface. washington.edu By analyzing the tunneling current as a function of position and bias voltage, Scanning Tunneling Spectroscopy (STS) can map the local density of electronic states (LDOS), offering insights into the energy levels and potential defects on the this compound surface. wikipedia.org For instance, in studies of similar organic molecules, STM has been used to visualize molecular packing and identify surface defects that can act as charge traps. ornl.gov Low-temperature STM (LTSTM) can further enhance measurement stability and allow for the manipulation of individual molecules, providing fundamental data on molecule-substrate interactions. pdi-berlin.de

Atomic Force Microscopy (AFM) is a versatile technique for imaging the surface topography of both conductive and insulating materials with nanoscale resolution. wordpress.comepfl.ch It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface; the tip-sample interactions are monitored to construct a 3D topographical map. epfl.ch For this compound thin films, AFM is invaluable for quantifying surface roughness, and identifying the presence of domains, grain boundaries, and other morphological features that influence charge transport. researchgate.netazonano.com In tapping mode, the cantilever oscillates near its resonance frequency, minimizing lateral forces and making it ideal for soft organic films like this compound. azonano.com Phase imaging in AFM can also reveal variations in surface properties, such as adhesion and viscoelasticity, which can be correlated with different phases or orientations of the this compound molecules. azonano.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.eduescholarship.org When a this compound sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured. psu.edu The binding energy of these electrons is characteristic of the element and its chemical environment. XPS is used to confirm the stoichiometry of this compound films, detect impurities, and analyze the chemical bonding states of carbon and nitrogen atoms. This is particularly important for assessing degradation, where changes in the oxidation states of atoms can be identified. nasa.govdrexel.edu By using angle-resolved XPS (ARXPS), the elemental depth profile in the near-surface region of the film can be non-destructively investigated.

Table 1: Comparison of Surface Analytical Probes for this compound Analysis

Technique Information Obtained Application to this compound
Scanning Tunneling Microscopy (STM) Atomic-scale topography, local density of electronic states (LDOS). washington.eduwikipedia.org Visualizing molecular packing, characterizing electronic properties and surface defects on conductive substrates. ornl.gov
Atomic Force Microscopy (AFM) Nanoscale topography, surface roughness, phase separation, mechanical properties. wordpress.comunibas.ch Quantifying film morphology, identifying domains and grain boundaries, mapping surface properties. researchgate.netazonano.com
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical states, electronic states. psu.eduescholarship.org Verifying stoichiometry, detecting impurities, analyzing chemical bonding and degradation. nasa.govdrexel.edu

Electron microscopy offers higher magnification imaging, providing detailed insights into the microstructure of this compound films and devices.

Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen to form an image. researchgate.net TEM can provide crystallographic information through electron diffraction patterns and high-resolution images of the material's internal structure. nist.govanl.gov For this compound, preparing sufficiently thin samples can be challenging. However, cross-sectional TEM of a device can reveal the interfaces between the this compound layer and adjacent layers with near-atomic resolution. nih.gov This is crucial for understanding issues like interlayer diffusion or interface roughness, which can significantly impact device performance. High-resolution TEM (HR-TEM) can potentially be used to study the degree of crystallinity and the orientation of crystalline domains within the this compound film. dtu.dk

These techniques provide bulk information about the structural order and optical constants of this compound films.

X-ray Diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It provides information on crystal structure, phase, preferred crystal orientation (texture), and crystallite size. youtube.com For a semi-crystalline material like this compound, XRD can be used to identify any crystalline phases present in the thin film and determine the degree of crystallinity. nih.govnih.gov Grazing incidence X-ray diffraction (GIXRD) is particularly suited for thin films, as it enhances the signal from the film while minimizing the signal from the substrate. youtube.com The presence of sharp diffraction peaks would indicate long-range molecular order, which can be beneficial for charge transport.

Spectroscopic Ellipsometry (SE) is an optical technique that measures the change in polarization of light upon reflection from a sample. By analyzing these changes, the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of a thin film can be determined with high precision. For this compound, SE is used to accurately measure the film thickness and to characterize its optical properties over a wide spectral range. This information is essential for the design and optimization of optical devices like OLEDs, as it governs how light is generated and extracted.

In-Situ and Operando Studies of this compound Device Dynamics and Performance

While the ex-situ techniques described above provide a static picture of the material, in-situ and operando studies are crucial for understanding the dynamic changes that occur in this compound during device operation. These methods probe the material's properties under real-world conditions, such as an applied voltage or a controlled atmosphere.

For example, in-situ spectroscopic ellipsometry could be used to monitor changes in the thickness or optical properties of a this compound layer as a function of applied bias or prolonged operation, providing insights into degradation mechanisms. Similarly, in-situ X-ray diffraction could reveal changes in the crystal structure of this compound under thermal stress or during electrical aging.

Operando techniques go a step further by simultaneously measuring the device's performance (e.g., current-voltage characteristics) and a physical or chemical property. For instance, operando Kelvin probe force microscopy (KPFM) can map the evolution of the surface potential across a this compound-based device under operation, correlating it with charge injection and transport pathways. In-situ transmission electron microscopy can be utilized to observe morphological and structural changes in electrocatalyst materials in real-time under reaction conditions. nih.govyoutube.com Ambient pressure X-ray photoelectron spectroscopy (AP-XPS) allows for the in-situ investigation of solid-liquid interfaces, which could be adapted to study the interaction of this compound films with electrolytes or atmospheric components. escholarship.org

Computational Modeling and Simulation for Predictive Performance and Degradation Analysis of this compound

Computational modeling and simulation are powerful predictive tools that complement experimental studies. By employing quantum chemical calculations and molecular dynamics simulations, it is possible to predict the intrinsic electronic properties, molecular conformation, and packing of this compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to calculate the frontier molecular orbital energies (HOMO/LUMO), ionization potential, electron affinity, and absorption/emission spectra of this compound. These calculated values can be compared with experimental data from techniques like XPS and UV-Vis spectroscopy.

Molecular dynamics (MD) simulations can be used to predict the morphology of amorphous this compound thin films. By simulating the aggregation of many molecules, one can gain insight into the bulk structure, which is often difficult to determine experimentally for disordered systems. Kinetic Monte Carlo (KMC) simulations can then use this morphological information, along with calculated charge transfer rates, to model charge transport within the film and predict charge mobilities.

Furthermore, computational models can be developed to investigate degradation pathways. By simulating the interaction of this compound with oxygen or water molecules, or by modeling the effects of bond dissociation under electrical stress, potential chemical reactions leading to the degradation of the material can be identified. This predictive capability can guide the design of more stable and long-lasting materials.

Table 2: Compound Names Mentioned in the Article

Abbreviation/Name Full Chemical Name
This compound N,N'-bis(4-(diphenylamino)phenyl)-N,N'-diphenyl-biphenyl-4,4'-diamine
Poly-TPD Poly(4-butylphenyl-diphenyl-amine)
STM Scanning Tunneling Microscopy
AFM Atomic Force Microscopy
XPS X-ray Photoelectron Spectroscopy
SEM Scanning Electron Microscopy
TEM Transmission Electron Microscopy
XRD X-ray Diffraction
SE Spectroscopic Ellipsometry
STS Scanning Tunneling Spectroscopy
LDOS Local Density of Electronic States
LTSTM Low-Temperature Scanning Tunneling Microscopy
ARXPS Angle-Resolved X-ray Photoelectron Spectroscopy
HR-TEM High-Resolution Transmission Electron Microscopy
GIXRD Grazing Incidence X-ray Diffraction
KPFM Kelvin Probe Force Microscopy
AP-XPS Ambient Pressure X-ray Photoelectron Spectroscopy
DFT Density Functional Theory
TD-DFT Time-Dependent Density Functional Theory
MD Molecular Dynamics
KMC Kinetic Monte Carlo
HOMO Highest Occupied Molecular Orbital
LUMO Lowest Unoccupied Molecular Orbital
OLED Organic Light-Emitting Diode

Conclusion and Future Perspectives in Dmfl Tpd Research

Synthesis of Key Research Findings and Scholarly Contributions Regarding DMFL-TPD

Scholarly research specifically detailing the synthesis and comprehensive characterization of this compound is not extensively available in publicly accessible literature. However, the synthesis of analogous fluorene-based diamine derivatives typically involves multi-step reactions. The general approach often starts with the functionalization of a fluorene (B118485) core, followed by the introduction of diamine moieties through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This methodology allows for the precise tuning of the material's electronic properties by varying the aromatic amine substituents.

Identification of Unresolved Challenges and Open Questions in this compound Research

The primary challenge in this compound research is the conspicuous absence of dedicated studies on this specific compound. This lack of focused investigation leaves several fundamental questions unanswered. The precise synthesis yield, purification methods, and the scalability of its production remain undocumented in peer-reviewed literature.

Furthermore, a comprehensive understanding of its structure-property relationships is yet to be established. Key photophysical and electrochemical parameters such as its exact Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, ionization potential, electron affinity, and triplet energy have not been experimentally determined and reported. The charge transport mechanism in thin films of this compound, including its hole and electron mobility under various conditions, is also an open area for investigation. Without this fundamental data, its potential performance in electronic devices can only be inferred from related compounds. The long-term stability and degradation pathways of this compound under operational stress in devices are also critical yet unexplored aspects.

Emerging Research Avenues for this compound and Related Fluorene-Based Diamine Materials

Given the foundational gaps in the knowledge base for this compound, several emerging research avenues can be identified. A primary focus should be on the systematic synthesis and thorough characterization of the compound. This would involve detailed Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm its chemical structure, as well as techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate its thermal stability.

Future research could explore the modification of the this compound structure to fine-tune its properties. For instance, the introduction of electron-withdrawing or electron-donating groups on the peripheral phenyl rings could modulate its energy levels and charge transport characteristics. Investigating the impact of different alkyl or aryl substituents at the C9 position of the fluorene core, beyond the two methyl groups, could also lead to materials with improved processability and morphological stability.

Furthermore, the exploration of this compound in various device architectures is a promising direction. This includes its use not only as a hole transport layer in OLEDs but also as a potential host material for phosphorescent emitters or as a component in perovskite solar cells and organic photodetectors. Computational studies, such as Density Functional Theory (DFT) calculations, could also be employed to predict its electronic and optical properties, guiding experimental efforts.

Potential Translational Impact and Industrial Applications of this compound in Next-Generation Optoelectronic Devices

While specific performance data for this compound is not available, the potential industrial applications can be extrapolated from the performance of similar fluorene-based hole transport materials. These materials are primarily targeted for use in high-performance OLED displays and lighting applications. The incorporation of a robust and efficient hole transport layer is critical for achieving low operating voltages, high power efficiencies, and long operational lifetimes in these devices.

For instance, studies on related fluorene-based diamines have demonstrated their ability to facilitate efficient hole injection from the anode and transport to the emissive layer, leading to improved device performance compared to standard materials like TPD (N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine). The inherent thermal stability of the fluorene core is also a significant advantage for industrial applications, as it can lead to more durable and reliable devices.

Should research demonstrate that this compound possesses superior properties, such as higher hole mobility or better energy level alignment with other device components, it could become a key material for the fabrication of next-generation flexible and transparent displays, solid-state lighting, and other advanced optoelectronic technologies. However, significant research and development are required to bridge the gap between its current status as a chemical entity and its potential as a commercially viable material.

Compound Information Table:

Compound NameAbbreviation
N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)-2,7-diamino-9,9-dimethyl-fluoreneThis compound
N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamineTPD

Basic Properties of this compound:

PropertyValue
CAS Number 677350-83-3
Molecular Formula C₄₁H₃₆N₂
Molecular Weight 556.74 g/mol
Appearance White to light yellow powder
Melting Point 156 °C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.